Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In
Mechanism Of Action
The mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate acts as a chelating agent, binding to metal ions and forming complexes. The fluorescence of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is quenched upon binding to metal ions, allowing for the detection of metal ions in solution.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. However, it has been found to be non-toxic in vitro and in vivo studies. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its high selectivity for copper ions, making it useful in the detection of copper in biological and environmental samples. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to be stable under various conditions, including in the presence of organic solvents and at high temperatures. However, one limitation of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its low yield, which could limit its use in large-scale applications.
Future Directions
There are several future directions for the research on Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. Another direction is the exploration of the potential applications of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate in other fields, such as catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate and its potential biochemical and physiological effects.
Conclusion
In conclusion, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is a pyrrole derivative that has potential applications in various fields of scientific research. Its high selectivity for copper ions makes it useful in the detection of copper in biological and environmental samples. The development of more efficient synthesis methods and further research on the potential applications and mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate could lead to new discoveries and advancements in various fields.
Synthesis Methods
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been synthesized using different methods, including the reaction of 2,3-dihydrofuran with ethyl cyanoacetate, followed by the reaction with pyrrolidine-2-carboxylic acid. Another method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with pyrrolidine-2-carboxylic acid, followed by the reaction with potassium cyanide. The yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate using these methods ranges from 20-60%.
Scientific Research Applications
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is as a fluorescent probe for the detection of metal ions. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to selectively detect copper ions in aqueous solutions. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
properties
CAS RN |
105251-49-8 |
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Product Name |
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-5-3-9(16-11)8(7-15)10-4-6-12(17-10)14(19)21-2/h11-12,16H,3-6H2,1-2H3/b9-8+/t11-,12-/m0/s1 |
InChI Key |
HEMMGWQVSFWCAQ-OMJLJAAMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC/C(=C(/C#N)\C2=N[C@@H](CC2)C(=O)OC)/N1 |
SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
Canonical SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
Origin of Product |
United States |
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